![molecular formula C8H6O4 B14013759 1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione CAS No. 4385-47-1](/img/structure/B14013759.png)
1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxaspiro[45]deca-6,9-diene-2,8-dione is a chemical compound known for its unique spirocyclic structure, which includes a dioxaspiro ring fused with a deca-diene-dione system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene with a carbonyl compound in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and crystallization are employed to achieve the required product specifications .
Chemical Reactions Analysis
Diels-Alder Reactions
The compound acts as a diene in Diels-Alder reactions due to its conjugated 6,9-diene system. It reacts with electron-deficient dienophiles such as acetylenes and alkenes to form bicyclic adducts. For example:
-
Methyl propiolate : Forms a spirocyclic adduct with 88% yield under mild conditions (25°C, THF) .
-
Dimethyl acetylenedicarboxylate (DMAD) : Produces a thermally stable adduct with 92% yield, confirmed by X-ray crystallography .
Reaction rates and regioselectivity are influenced by the electron-withdrawing nature of the dione groups, which enhance the diene's electrophilicity .
Electrophilic Additions
The electron-deficient double bonds in the dioxaspiro framework undergo electrophilic additions:
-
Halogenation : Reacts with bromine in CCl₄ to form dibrominated derivatives at the 6,9-positions.
-
Epoxidation : Treatment with m-CPBA yields a spiroepoxide, though competing decomposition pathways limit yields to ~60%.
Substituent Effects on Reactivity
Substituents on the dioxaspiro core significantly alter reactivity:
Substituent | Reaction Rate (vs. Unsubstituted) | Major Product Stability |
---|---|---|
None (parent compound) | Baseline | Moderate |
Propyl groups | 1.5× faster | High (82% yield) |
tert-Butyl groups | 0.8× slower | Low (decomposition) |
Propyl groups enhance electron withdrawal, accelerating Diels-Alder reactions, while bulky tert-butyl groups hinder dienophile approach .
Thermal Decomposition
At elevated temperatures (>100°C), the compound undergoes retro-Diels-Alder decomposition:
-
Generates 3,6-disubstituted catechol derivatives (e.g., 3,6-di-n-propylcatechol methylene ether) as byproducts .
-
Decomposition dominates in reactions with sterically hindered dienophiles (e.g., diphenylacetylene) .
Comparative Reaction Data
Mechanistic Insights
Scientific Research Applications
Here's a detailed article focusing on the applications of the compound 1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione:
Scientific Research Applications
The primary application of this compound and its derivatives lies in their antimicrobial activity .
Antimicrobial Properties:
- The compounds exhibit a high degree of antibacterial activity, particularly against pathogenic microorganisms .
- Specific microorganisms sensitive to these compounds include Staphylococcus aureus, Proteus vulgaris, and Trichophyton mentagrophites .
- These compounds are effective against microorganisms harmful to plants, such as fungi . For instance, 6,7,9,10-tetrachloro-1,4-dioxaspiro-[4,5]-deca-6,9-diene-2,8-dione can destroy 50% of a Stemphylium sarcinoforme culture at a dilution of 4.8 ppm and 95% at 20 ppm . Similar results were observed with 7,9-dibromo-1,4-dioxaspiro-[4,5]-deca-6,9-diene-2,8-dione .
Synthesis
- 1,4-Dioxaspiro[4,5]deca-6,9-diene-2,8-diones can be produced by treating a 4-hydroxyphenoxyacetic acid with chlorine or bromine at room temperature in the presence of an acid-binding agent and an inert organic solvent . For example, gaseous chlorine is passed into a mixture of 5 g of 4-hydroxyphenoxyacetic acid, 20 g of calcium oxide, and 250 ecm of ethyl ether at room temperature for 2 hours to produce 7,9-dichloro-1,4-dioxaspiro-[4,5]-deca-6,9-diene-2,8-dione .
Data Table
Case Studies
Mechanism of Action
The mechanism by which 1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
- 3,3-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione
Uniqueness
1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and advanced materials .
Biological Activity
1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione is a compound of significant interest due to its diverse biological activities. This compound belongs to a class of spirocyclic compounds that have been studied for their potential therapeutic applications, including antimicrobial and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C8H6O4
- Molecular Weight : 166.13 g/mol
- Density : 1.2 g/cm³
- Melting Point : 70-73 °C
- Boiling Point : 268.3 °C at 760 mmHg
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit notable antibacterial properties. For instance:
- Antibacterial Efficacy : The compound has shown effectiveness against various pathogenic microorganisms such as Staphylococcus aureus and Proteus vulgaris. In particular, a derivative known as 6,7,9,10-tetrachloro-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione was reported to eliminate 50% of a culture of Stemphylium sarcinoforme at a dilution of 4.8 ppm and 95% at a dilution of 20 ppm .
Anticancer Potential
A study highlighted the synthesis of derivatives that were evaluated for cytotoxicity against cancer cell lines:
- Cytotoxicity Findings : One derivative, (±)-(2R*,5R*)-2-(4-iodophenyl)-7-chloro-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one (7d-II), exhibited a cytotoxicity fifteen-fold greater than its parent compound . This suggests potential as an anticancer agent.
Case Studies and Research Findings
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the spirocyclic structure may interact with cellular targets involved in proliferation and survival pathways in cancer cells.
Properties
CAS No. |
4385-47-1 |
---|---|
Molecular Formula |
C8H6O4 |
Molecular Weight |
166.13 g/mol |
IUPAC Name |
1,4-dioxaspiro[4.5]deca-6,9-diene-3,8-dione |
InChI |
InChI=1S/C8H6O4/c9-6-1-3-8(4-2-6)11-5-7(10)12-8/h1-4H,5H2 |
InChI Key |
XNHHFDKEDIVWGW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC2(O1)C=CC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.